molecular formula C25H26N2O4 B12494831 5-{[4-(Benzyloxy)benzyl]amino}-2-(morpholin-4-yl)benzoic acid

5-{[4-(Benzyloxy)benzyl]amino}-2-(morpholin-4-yl)benzoic acid

Cat. No.: B12494831
M. Wt: 418.5 g/mol
InChI Key: NFVXUDBCBDZTDU-UHFFFAOYSA-N
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Description

5-({[4-(BENZYLOXY)PHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, a morpholine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[4-(BENZYLOXY)PHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzyloxy Intermediate: The synthesis begins with the preparation of the benzyloxy intermediate through the reaction of benzyl alcohol with a suitable phenyl halide under basic conditions.

    Amination Reaction: The benzyloxy intermediate is then subjected to an amination reaction with a suitable amine, such as morpholine, under controlled conditions to form the desired amino intermediate.

    Coupling with Benzoic Acid: The final step involves the coupling of the amino intermediate with benzoic acid or its derivatives under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-({[4-(BENZYLOXY)PHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

5-({[4-(BENZYLOXY)PHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-({[4-(BENZYLOXY)PHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets. The benzyloxy and morpholine groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxybenzoic Acid: Similar in structure but lacks the morpholine ring.

    Phenylboronic Acid Derivatives: Share the benzyloxy group but differ in other functional groups.

Uniqueness

The uniqueness of 5-({[4-(BENZYLOXY)PHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOIC ACID lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound in both synthetic and medicinal chemistry.

Properties

Molecular Formula

C25H26N2O4

Molecular Weight

418.5 g/mol

IUPAC Name

2-morpholin-4-yl-5-[(4-phenylmethoxyphenyl)methylamino]benzoic acid

InChI

InChI=1S/C25H26N2O4/c28-25(29)23-16-21(8-11-24(23)27-12-14-30-15-13-27)26-17-19-6-9-22(10-7-19)31-18-20-4-2-1-3-5-20/h1-11,16,26H,12-15,17-18H2,(H,28,29)

InChI Key

NFVXUDBCBDZTDU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NCC3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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